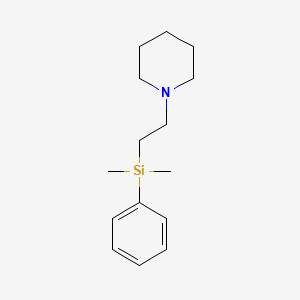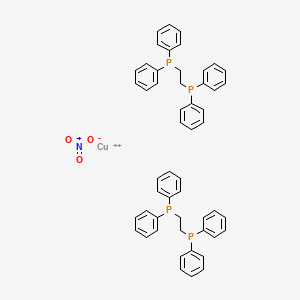
Isothiocyanate de 3-phénylpropyle
Vue d'ensemble
Description
3-Phenylpropyl isothiocyanate (3-PPITC) is an organosulfur compound belonging to the class of isothiocyanates. It is an important and widely studied compound due to its diverse applications in the pharmaceutical and biomedical fields. 3-PPITC has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential therapeutic agent for various diseases. In addition, 3-PPITC has been used in various laboratory experiments and studies to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse chimique
“Isothiocyanate de 3-phénylpropyle” is a chemical compound that is used in various chemical syntheses {svg_1}. It is often used as a starting material or intermediate in the synthesis of other chemical compounds {svg_2}.
Propriétés anticancéreuses
Les isothiocyanates, y compris “this compound”, ont été étudiés pour leurs propriétés anticancéreuses {svg_3}. They have shown potential in inhibiting the growth of cancer cells and could be used in the development of anticancer drugs {svg_4}.
Propriétés anti-inflammatoires
Les isothiocyanates ont également été étudiés pour leurs propriétés anti-inflammatoires {svg_5}. They can help reduce inflammation in the body, which is beneficial in the treatment of various inflammatory diseases {svg_6}.
Propriétés antioxydantes
Les isothiocyanates sont connus pour leurs propriétés antioxydantes {svg_7}. They can help protect the body from oxidative stress, which is linked to various health problems including heart disease, cancer, and neurodegenerative diseases {svg_8}.
Effets antidiabétiques
Des études ont révélé que les isothiocyanates englobent une pléthore d'avantages pour la santé, y compris des effets antidiabétiques {svg_9}. They could potentially be used in the treatment of diabetes {svg_10}.
Effets cardioprotecteurs
Les isothiocyanates se sont avérés avoir des effets cardioprotecteurs {svg_11}. They could potentially be used in the prevention and treatment of heart diseases {svg_12}.
Traitement des troubles neurologiques
Les isothiocyanates ont montré un potentiel dans le traitement des troubles neurologiques {svg_13}. They could potentially be used in the treatment of conditions such as Alzheimer’s disease and Parkinson’s disease {svg_14}.
Régulation de la fonction de la glande thyroïde
Les isothiocyanates se sont avérés réguler la fonction de la glande thyroïde {svg_15}. They could potentially be used in the treatment of thyroid disorders {svg_16}.
Mécanisme D'action
Target of Action
3-Phenylpropyl isothiocyanate (3-PPI) is a chemoprotective agent . It primarily targets proteins, especially those with sulfur-centered nucleophiles such as protein cysteine residues . It also targets transcription factors, affecting the expression of networks of genes .
Mode of Action
3-PPI exhibits high chemical reactivity, especially with sulfur-centered nucleophiles . This interaction leads to multiple mechanisms of action, including the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Biochemical Pathways
3-PPI affects several biochemical pathways. It inhibits cytochrome P450 (CYP) enzymes and induces phase II enzymes via activation of NF-E2-related factor-2 (Nrf2). It also modulates cell cycle regulators, induces apoptosis, inhibits nuclear factor kappa B (NF-ĸB), and inhibits macrophage migration inhibitory factor (MIF) .
Pharmacokinetics
Isothiocyanates, in general, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
3-PPI has been identified as an especially effective inhibitor, reducing the incidence and multiplicity of N-nitrosomethyl-benzylamine (NMBA)-induced esophageal tumors by more than 95% . This indicates its strong chemopreventive properties .
Action Environment
The action of 3-PPI can be influenced by environmental factors. For instance, the pH level can affect the formation of isothiocyanates . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Phenylpropyl isothiocyanate plays a significant role in biochemical reactions due to its high chemical reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the formation of thiourea derivatives, which can modify the activity of enzymes and proteins. Additionally, 3-Phenylpropyl isothiocyanate has been shown to inhibit the activity of certain enzymes involved in carcinogenesis, such as cytochrome P450 enzymes .
Cellular Effects
3-Phenylpropyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation. This compound influences cell signaling pathways, including the Keap1/Nrf2/ARE pathway, which is involved in the induction of cytoprotective proteins. Furthermore, 3-Phenylpropyl isothiocyanate affects gene expression by modulating the activity of transcription factors such as NFκB, leading to the inhibition of proinflammatory responses .
Molecular Mechanism
The molecular mechanism of 3-Phenylpropyl isothiocyanate involves several key processes. At the molecular level, it binds to cysteine residues in proteins, forming thiourea derivatives. This binding can inhibit or activate enzymes, depending on the specific protein involved. For example, 3-Phenylpropyl isothiocyanate inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens. Additionally, it induces the expression of cytoprotective proteins through the activation of the Nrf2 pathway, leading to enhanced cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpropyl isothiocyanate have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that 3-Phenylpropyl isothiocyanate can have sustained effects on cellular function, including the continued inhibition of carcinogenesis and the induction of apoptosis in cancer cells. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Phenylpropyl isothiocyanate in animal models vary with different dosages. At low doses, it has been shown to have chemoprotective effects, reducing the incidence and multiplicity of tumors in various animal models. At high doses, 3-Phenylpropyl isothiocyanate can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-Phenylpropyl isothiocyanate is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This metabolic process leads to the formation of various metabolites that can be excreted from the body. The interaction of 3-Phenylpropyl isothiocyanate with enzymes such as glutathione S-transferase plays a crucial role in its detoxification and elimination .
Transport and Distribution
Within cells and tissues, 3-Phenylpropyl isothiocyanate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 3-Phenylpropyl isothiocyanate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of 3-Phenylpropyl isothiocyanate within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Phenylpropyl isothiocyanate is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Phenylpropyl isothiocyanate can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, its presence in the cytoplasm allows it to interact with various enzymes and proteins involved in cellular metabolism .
Propriétés
IUPAC Name |
3-isothiocyanatopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUOGLPIAPZLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040241 | |
| Record name | 3-Phenylpropyl isothiocynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-27-2 | |
| Record name | 3-Phenylpropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropyl isothiocynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPROPYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S20IA5GGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanato-3-phenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Phenylpropyl isothiocyanate (PPITC) and what is its potential significance?
A: PPITC is an arylalkyl isothiocyanate found in cruciferous vegetables. Research suggests it might have chemopreventive properties, particularly against certain types of cancer. [, , , , , , ]
Q2: How does PPITC exert its potential anticancer effects?
A: While the exact mechanisms are still under investigation, studies show that PPITC inhibits the metabolic activation of certain carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NMBA (N-nitrosomethyl-benzylamine). This inhibition reduces the formation of reactive metabolites that can damage DNA and lead to cancer. [, , , , , ]
Q3: Which cancers has PPITC shown promise against in preclinical studies?
A: Research indicates potential for PPITC in models of lung and esophageal cancer. [, , , , , ] For instance, PPITC significantly inhibited NNK-induced lung tumor formation in A/J mice and NMBA-induced esophageal tumorigenesis in rats. [, ]
Q4: Is there a link between the structure of arylalkyl isothiocyanates and their anticancer activity?
A: Yes, studies reveal a structure-activity relationship. Generally, longer alkyl chain lengths in arylalkyl isothiocyanates correlate with stronger inhibition of NNK-induced lung tumorigenesis. [, , ] For example, PPITC, with a three-carbon alkyl chain, exhibited greater inhibitory activity than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. [, ]
Q5: How does PPITC compare to other isothiocyanates in terms of its chemopreventive potential?
A: PPITC has shown greater efficacy compared to some other isothiocyanates like benzyl isothiocyanate (BITC) and PEITC in specific models, such as against NMBA-induced esophageal tumorigenesis in rats. [, ] This difference highlights the importance of the specific compound structure for efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



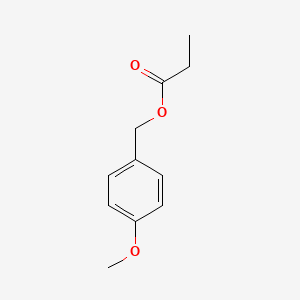


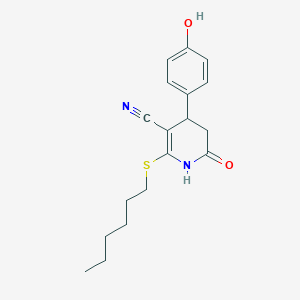
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
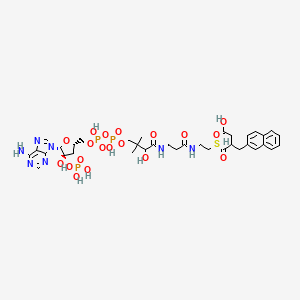
![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)
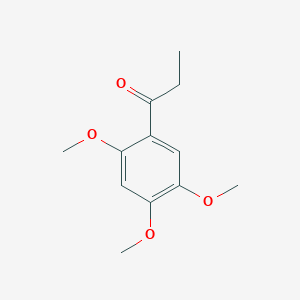
![N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide](/img/structure/B1198756.png)

